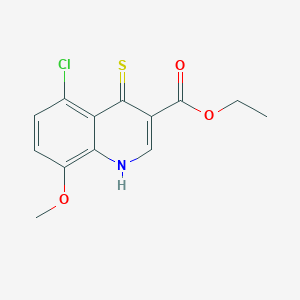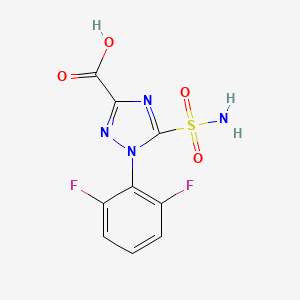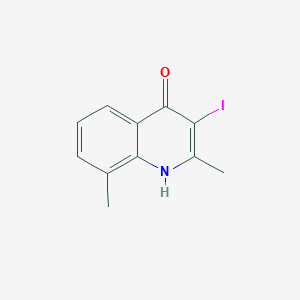
Fmoc-Phe-Lys(Trt)-PAB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Phe-Lys(Trt)-PAB is a synthetic peptide compound used in various scientific research applications. The compound consists of fluorenylmethyloxycarbonyl (Fmoc)-protected phenylalanine (Phe) and lysine (Lys) residues, with the lysine side chain protected by a trityl (Trt) group. The compound also includes a 4-aminobenzyl (PAB) spacer, which is often used in peptide synthesis to facilitate the release of the peptide from the resin.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Trt)-PAB typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is then removed using a base such as piperidine, allowing the next amino acid to be coupled. This process is repeated until the desired peptide sequence is obtained. The trityl group is used to protect the lysine side chain during the synthesis and is removed under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .
化学反応の分析
Types of Reactions
Fmoc-Phe-Lys(Trt)-PAB undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds between amino acids.
Cleavage Reactions: Removal of the peptide from the resin using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides like DIC or EDC, often with additives like HOBt or HOAt.
Cleavage: TFA, often with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The major product of these reactions is the desired peptide sequence, with side products including truncated peptides and deletion sequences .
科学的研究の応用
Fmoc-Phe-Lys(Trt)-PAB is used in various scientific research applications, including:
Chemistry: Synthesis of complex peptides and proteins.
Biology: Study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of peptide-based materials and biomaterials
作用機序
The mechanism of action of Fmoc-Phe-Lys(Trt)-PAB involves the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the activated amino acid. The Fmoc group protects the amino terminus during synthesis and is removed to allow further coupling reactions. The trityl group protects the lysine side chain and is removed under acidic conditions to reveal the free amine .
類似化合物との比較
Similar Compounds
Fmoc-Lys(Mtt)-OH: Similar in structure but uses a methyltrityl (Mtt) group for lysine protection.
Fmoc-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for lysine protection.
Fmoc-Lys(ivDde)-OH: Uses an ivDde group for lysine protection.
Uniqueness
Fmoc-Phe-Lys(Trt)-PAB is unique due to its combination of Fmoc and Trt protecting groups, which provide stability and ease of removal during peptide synthesis. The PAB spacer also facilitates the release of the peptide from the resin, making it a valuable tool in peptide chemistry .
特性
分子式 |
C56H54N4O5 |
|---|---|
分子量 |
863.0 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C56H54N4O5/c57-53(62)52(31-17-18-36-58-56(42-21-7-2-8-22-42,43-23-9-3-10-24-43)44-25-11-4-12-26-44)60(45-34-32-41(38-61)33-35-45)54(63)51(37-40-19-5-1-6-20-40)59-55(64)65-39-50-48-29-15-13-27-46(48)47-28-14-16-30-49(47)50/h1-16,19-30,32-35,50-52,58,61H,17-18,31,36-39H2,(H2,57,62)(H,59,64)/t51-,52-/m0/s1 |
InChIキー |
YYQHCELGLDFYGB-XWQGWOARSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1R,6R)-7-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830991.png)
![[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830998.png)
![Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)-](/img/structure/B11831011.png)
![[(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11831020.png)

![[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol](/img/structure/B11831029.png)
![(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol](/img/structure/B11831033.png)






